Flugestone

Catalog No.
S603251
CAS No.
337-03-1
M.F
C21H29FO4
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flugestone

CAS Number

337-03-1

Product Name

Flugestone

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H29FO4

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C21H29FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h10,15-17,25-26H,4-9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1

InChI Key

OFSXGKOMEGSTSE-BPSSIEEOSA-N

SMILES

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O

Synonyms

17 beta Acetoxy 9 fluoro 11 beta hydroxyprogesterone, 17 beta-Acetoxy-9-fluoro-11 beta-hydroxyprogesterone, Acetate, Flugestone, Acetate, Fluorogestone, Acetate, Flurogestone, beta-Acetoxy-9-fluoro-11 beta-hydroxyprogesterone, 17, beta-hydroxyprogesterone, 17 beta-Acetoxy-9-fluoro-11, Cronolone, Flugestone, Flugestone Acetate, Fluorogestone Acetate, Flurogestone, Flurogestone Acetate

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O

The exact mass of the compound Flugestone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Flugestone (CAS 337-03-1), a 9α-fluoro-11β,17α-dihydroxyprogesterone derivative, is a high-potency synthetic steroidal progestin. While the free base serves as the active core, it is predominantly procured and formulated as its ester, flugestone acetate (FGA), for veterinary reproductive management. Unlike natural progesterone, which requires high-mass dosing in dense silicone matrices, the flugestone core exhibits a 20- to 25-fold higher progestational potency and favorable solubility profiles in organic solvents. This allows it to be efficiently impregnated into lightweight polyurethane foam matrices. For industrial and veterinary procurement, flugestone represents a critical high-efficiency active pharmaceutical ingredient (API) for estrus synchronization, offering higher receptor binding affinity and reliable absorption-release kinetics compared to baseline natural steroids [1].

Substituting flugestone with natural progesterone (P4) or medroxyprogesterone acetate (MAP) alters device manufacturability and synchronization kinetics. Natural progesterone lacks the receptor binding affinity of the fluorinated flugestone core, requiring dose increases (often >300 mg per device) that cannot be supported by standard polyurethane sponges, forcing manufacturers to use expensive, molded silicone elastomer devices (CIDRs) [1]. Conversely, while MAP is a closer synthetic substitute, it exhibits lower relative potency, typically requiring a 50% higher API payload (60 mg vs. 40 mg) to achieve equivalent estrus suppression [2]. Furthermore, MAP-based formulations result in wider standard deviations in estrus onset post-withdrawal [2]. For manufacturers of fixed-time artificial insemination (FTAI) products, substituting flugestone reduces unit economics and widens the tight synchronization windows required by end-users [2].

API Mass Reduction in Intravaginal Device Manufacturing

Flugestone (formulated as FGA) requires a significantly lower active pharmaceutical ingredient (API) payload to achieve complete estrus suppression compared to natural progesterone. Standard polyurethane sponges impregnated with flugestone acetate utilize 20 to 40 mg of the active compound [1]. In contrast, Controlled Internal Drug Release (CIDR) devices relying on natural progesterone require approximately 300 to 350 mg of API [2]. This represents an 86% to 93% reduction in required steroidal mass per device when utilizing the flugestone core [1].

Evidence DimensionAPI payload per intravaginal synchronization device
Target Compound Data20–40 mg (Flugestone acetate)
Comparator Or Baseline300–350 mg (Natural Progesterone in CIDR)
Quantified Difference86–93% reduction in API mass per device
ConditionsStandard estrus synchronization protocols in sheep/goats

Enables the use of low-cost, highly porous polyurethane foam matrices rather than dense, expensive silicone elastomers, reducing manufacturing complexity.

Dose-to-Efficacy Ratio vs. Medroxyprogesterone Acetate (MAP)

When compared to its closest synthetic analog, medroxyprogesterone acetate (MAP), flugestone demonstrates higher potency in estrus synchronization protocols. In comparative trials on lactating does during the transition period, a 40 mg dose of flugestone acetate achieved a 100% estrus response rate [1]. To achieve the identical 100% response rate, the MAP comparator required a 60 mg dose per sponge [1]. This demonstrates that flugestone provides equivalent efficacy at a 33% lower API concentration [1].

Evidence DimensionDose required for 100% estrus synchronization response
Target Compound Data40 mg (Flugestone acetate)
Comparator Or Baseline60 mg (MAP)
Quantified Difference33% reduction in required API dose
Conditions11-day intravaginal sponge treatment in lactating does

Lowering the API requirement by 33% improves unit economics in mass-procurement and reduces the residual environmental steroid load upon device disposal.

Estrus Onset Synchronization Kinetics

The predictability of estrus onset following the withdrawal of the progestin source is critical for artificial insemination workflows. In direct comparative studies, the withdrawal of 40 mg flugestone acetate sponges induced estrus onset at 15.0 ± 0.6 hours [1]. In contrast, the withdrawal of 60 mg MAP sponges resulted in an onset time of 15.8 ± 0.9 hours [1]. The flugestone protocol initiated estrus slightly earlier and exhibited a tighter standard deviation, indicating a more uniform physiological response across the treated cohort [1].

Evidence DimensionTime to onset of induced estrus post-withdrawal
Target Compound Data15.0 ± 0.6 hours (Flugestone acetate)
Comparator Or Baseline15.8 ± 0.9 hours (MAP)
Quantified Difference0.8 hours earlier onset with a 33% narrower standard deviation
ConditionsPost-sponge removal following 11-day treatment

Tighter synchronization kinetics improve the predictability and success rates of fixed-time artificial insemination (FTAI) programs.

Progestational Potency and Receptor Binding

The 9α-fluoro and 11β-hydroxy modifications on the flugestone core significantly enhance its interaction with progesterone receptors. Pharmacodynamic evaluations indicate that flugestone and its acetate ester possess a progestational potency approximately 20 to 25 times greater than that of natural progesterone [1]. This high receptor affinity ensures robust negative feedback on the hypothalamic-pituitary-ovarian (HPO) axis, effectively suppressing luteinizing hormone (LH) pulses even at micro-dose levels [1].

Evidence DimensionRelative progestational potency
Target Compound Data20–25x baseline (Flugestone)
Comparator Or Baseline1x baseline (Natural Progesterone)
Quantified Difference20 to 25-fold increase in potency
ConditionsIn vivo progestational activity assays

High receptor affinity guarantees reliable suppression of premature ovulation, preventing heterogeneous follicular growth during the synchronization period.

Active Pharmaceutical Ingredient (API) for Polyurethane Intravaginal Sponges

Due to its high potency (requiring only 20-40 mg per dose) and compatibility with organic solvents during the impregnation process, flugestone is the preferred API for manufacturing lightweight polyurethane estrus synchronization sponges. It is selected over natural progesterone, which requires incompatible 300+ mg doses and silicone matrices [1].

Fixed-Time Artificial Insemination (FTAI) Veterinary Formulations

Because flugestone acetate provides a tighter standard deviation for estrus onset post-withdrawal (± 0.6 hours) compared to MAP, it is the preferred progestin for formulations designed to support FTAI in sheep and goats. The predictable kinetics allow for precise scheduling of insemination without the need for continuous estrus detection [2].

High-Yield Out-of-Season Breeding Programs

In agricultural procurement targeting out-of-season breeding, flugestone-based devices, when combined with equine chorionic gonadotropin (eCG), reliably reset the HPO axis. The high receptor affinity of the flugestone core ensures complete suppression of heterogeneous follicles, leading to highly synchronized recruitment of a new follicular wave and maximizing twinning rates upon device removal [3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

364.20498756 g/mol

Monoisotopic Mass

364.20498756 g/mol

Heavy Atom Count

26

UNII

NT3ET34748

Related CAS

2529-45-5 (Parent)

Other CAS

337-03-1

Wikipedia

Flugestone

Dates

Last modified: 08-15-2023

Explore Compound Types